![molecular formula C8H4BrNO3 B1520105 6-Bromobenzo[d]isoxazol-3-carbonsäure CAS No. 1123169-17-4](/img/structure/B1520105.png)
6-Bromobenzo[d]isoxazol-3-carbonsäure
Übersicht
Beschreibung
6-Bromobenzo[d]isoxazole-3-carboxylic acid is a brominated aromatic compound with the molecular formula C8H4BrNO3. It is a derivative of benzo[d]isoxazole, featuring a bromine atom at the 6th position and a carboxylic acid group at the 3rd position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The synthesis of 6-bromobenzo[d]isoxazole-3-carboxylic acid typically involves the bromination of benzo[d]isoxazole derivatives followed by carboxylation reactions. This compound serves as a precursor for various derivatives that have been studied for their biological activities.
Inhibition of HIF-1α Transcription
Recent studies have shown that derivatives of benzo[d]isoxazole, including 6-bromobenzo[d]isoxazole-3-carboxylic acid, exhibit inhibitory effects on hypoxia-inducible factor 1-alpha (HIF-1α) transcription. This is critical in cancer biology, where HIF-1α plays a role in tumor growth and survival under hypoxic conditions.
In a study involving HEK293T cells, compounds were evaluated for their ability to inhibit HIF-1α transcription. The most potent compounds demonstrated significant decreases in mRNA levels of vascular endothelial growth factor (VEGF) and pyruvate dehydrogenase kinase 1 (PDK1) under hypoxic conditions, highlighting their potential as therapeutic agents in cancer treatment .
Antimicrobial Properties
6-Bromobenzo[d]isoxazole-3-carboxylic acid has also been tested for its antimicrobial properties against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies indicated that certain isoxazole derivatives exhibited significant activity against biofilm formation by these pathogens, suggesting potential applications in treating chronic infections .
Study on Mycobacterium tuberculosis
A recent investigation focused on the activity of isoxazole derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. The study revealed that specific derivatives, including those related to 6-bromobenzo[d]isoxazole-3-carboxylic acid, demonstrated improved inhibitory activity against drug-resistant strains of Mtb. The findings suggest that these compounds could be developed into novel anti-tuberculosis agents .
Evaluation of Isoxazole Derivatives
Another study synthesized and evaluated a series of isoxazole derivatives for their effects on biofilm formation and pathogenicity. The results indicated that certain modifications to the isoxazole ring could enhance antimicrobial efficacy, providing insights into the design of new therapeutics based on 6-bromobenzo[d]isoxazole-3-carboxylic acid .
Inhibitory Effects on HIF-1α Transcription
Compound | IC50 (nM) | Effect on VEGF Expression |
---|---|---|
Compound 15 | 25 | Decreased by 20% |
Compound 31 | 25 | Decreased by 20% |
Antimicrobial Activity Against Biofilm Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |
---|---|---|
Staphylococcus aureus | 10 µg/mL | 75 |
Pseudomonas aeruginosa | 15 µg/mL | 70 |
Analyse Chemischer Reaktionen
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted isoxazoles.
Wirkmechanismus
The mechanism by which 6-Bromobenzo[d]isoxazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
6-Bromobenzo[d]isoxazole-3-carboxylic acid can be compared with other brominated isoxazole derivatives, such as 5-Bromoisoxazole-3-carboxylic acid and 7-Bromoisoxazole-3-carboxylic acid. These compounds share similar structural features but differ in the position of the bromine atom, which can influence their chemical reactivity and biological activity. The uniqueness of 6-Bromobenzo[d]isoxazole-3-carboxylic acid lies in its specific substitution pattern, which may confer distinct properties and applications.
Biologische Aktivität
6-Bromobenzo[d]isoxazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
6-Bromobenzo[d]isoxazole-3-carboxylic acid possesses a unique structure that contributes to its biological activity. The presence of the bromine atom and the isoxazole ring enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.
Biological Activities
The biological activities of 6-Bromobenzo[d]isoxazole-3-carboxylic acid can be categorized into several key areas:
1. Antitumor Activity
Research indicates that derivatives of benzo[d]isoxazole, including 6-Bromobenzo[d]isoxazole-3-carboxylic acid, exhibit significant antitumor properties. A study reported that certain derivatives inhibited HIF-1α transcription in HEK293T cells, with compounds showing IC50 values as low as 24 nM, suggesting their potential as antitumor agents .
Table 1: Inhibitory Effects Against HIF-1α Transcription
Compound | IC50 (nM) | Effect on VEGF mRNA |
---|---|---|
Compound 15 | 24 | Decreased |
Compound 31 | 24 | Decreased |
Control (LW6) | N/A | Decreased |
The study demonstrated that treatment with these compounds resulted in decreased expression of downstream genes such as VEGF and PDK1 under hypoxic conditions, indicating their potential role in cancer therapy .
2. Antimicrobial Activity
Isoxazole-based compounds have shown promise as antimicrobial agents. In vitro studies demonstrated that certain derivatives exhibited potent activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a derivative with an IC50 of 0.0478 μmol/mL was found to be effective against Leishmania tropica, outperforming existing treatments .
Table 2: Antimicrobial Efficacy of Isoxazole Derivatives
Compound | Pathogen | IC50 (μmol/mL) |
---|---|---|
Compound 3 | Leishmania tropica | 0.0478 |
Gentamicin | Control | N/A |
The mechanism of action typically involves targeting essential microbial enzymes or cellular processes critical for pathogen survival .
3. Anti-inflammatory Activity
Recent investigations have highlighted the anti-inflammatory properties of isoxazole derivatives. Compounds derived from isoxazole have shown efficacy in reducing pro-inflammatory cytokines such as IL-6 and TNF-α. For example, specific derivatives demonstrated over 70% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Case Studies
Several case studies have been conducted to evaluate the biological activity of 6-Bromobenzo[d]isoxazole-3-carboxylic acid:
- Case Study 1 : A study focused on the compound's effect on cancer cell lines revealed that treatment led to apoptosis in Caco-2 and HCT-116 cells, indicating its potential as an anticancer agent .
- Case Study 2 : Another investigation assessed the compound's antimicrobial properties against E. faecalis and P. aeruginosa, demonstrating comparable efficacy to traditional antibiotics like ceftriaxone .
Eigenschaften
IUPAC Name |
6-bromo-1,2-benzoxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNXSWYFNMWKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670751 | |
Record name | 6-Bromo-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-17-4 | |
Record name | 6-Bromo-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1,2-benzoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.